molecular formula C25H23NO B5062507 3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE

3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE

Cat. No.: B5062507
M. Wt: 353.5 g/mol
InChI Key: MKQHDZXEGIWABH-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multiple steps, including the formation of the core ring structure and the introduction of substituents. Common synthetic routes may involve:

    Cyclization reactions: These are used to form the core ring structure.

    Substitution reactions: These introduce the phenyl and dimethyl groups.

    Hydrogenation reactions: These are used to reduce double bonds and saturate the ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Catalysts: To speed up the reaction and increase efficiency.

    Controlled temperature and pressure: To ensure the reaction proceeds smoothly and safely.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form new functional groups.

    Reduction: Where the compound is reduced to form more saturated structures.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce ketones or carboxylic acids.

    Reduction: May produce alcohols or alkanes.

    Substitution: May produce various substituted derivatives.

Scientific Research Applications

3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Influencing cellular pathways: Such as signaling pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenyl: A related compound with similar structural features.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: Another compound with a similar ring structure.

Uniqueness

3,3-DIMETHYL-12-PHENYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

9,9-dimethyl-12-phenyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c1-25(2)14-20-24(21(27)15-25)22(17-9-4-3-5-10-17)23-18-11-7-6-8-16(18)12-13-19(23)26-20/h3-13,22,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQHDZXEGIWABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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